Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, including a thiazole ring, a pyrrole ring, and various substituents that contribute to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Pyrrole Ring Formation: The pyrrole ring can be constructed via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Coupling Reactions: The thiazole and pyrrole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Substituents: The various substituents, such as the butoxybenzoyl and chlorophenyl groups, are introduced through nucleophilic substitution or Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Hydrolysis: HCl, NaOH
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and multiple functional groups, which may interact with various biological targets.
Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Biological Studies: The compound can be used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor binding.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways and cellular responses.
DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other compounds that have similar structural motifs or functional groups:
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole, which contain the thiazole ring, can be compared for their biological activities and applications.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidine-based drugs can be compared for their chemical reactivity and pharmacological properties.
Benzoyl Derivatives: Compounds like benzocaine and benzoyl peroxide can be compared for their uses in medicine and industry.
The uniqueness of this compound lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
609794-56-1 |
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Molecular Formula |
C28H27ClN2O6S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-4-6-14-37-20-12-10-17(11-13-20)23(32)21-22(18-8-7-9-19(29)15-18)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-13,15,22,32H,4-6,14H2,1-3H3/b23-21+ |
InChI Key |
SFNOHBBDWXRRSN-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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